1,1-dioxothiolane-3-carboxylic acid (CAS 4785-67-5), also known as 3-sulfolanecarboxylic acid, is a highly polar, conformationally constrained cyclic sulfone building block. Characterized by a strong electron-withdrawing 1,1-dioxide moiety and a reactive carboxylic acid group, it is primarily procured as a bioisosteric replacement for aliphatic rings in medicinal chemistry and as a specialty monomer in polymer synthesis . The sulfolane core provides exceptional chemical and thermal stability, while the carboxylic acid enables standard coupling chemistries. For industrial and pharmaceutical buyers, its primary value lies in its ability to significantly lower lipophilicity (LogP) and increase aqueous solubility compared to standard carbocyclic or ether-based analogs, without introducing metabolic liabilities .
Substituting 1,1-dioxothiolane-3-carboxylic acid with generic structural analogs like cyclopentanecarboxylic acid or tetrahydrofuran-3-carboxylic acid fundamentally compromises target performance. Carbocyclic analogs lack the strong hydrogen-bond accepting capability of the sulfone group, leading to weaker target binding and higher entropic penalties during formulation or biological interaction . Furthermore, unoxidized sulfur analogs (tetrahydrothiophenes) are highly susceptible to rapid CYP450-mediated S-oxidation, causing unpredictable pharmacokinetic profiles and poor metabolic stability [1]. Acyclic sulfones fail to provide the rigid conformational constraint required for precise spatial orientation of the pharmacophore. Consequently, substituting this specific cyclic sulfone results in inferior aqueous solubility, higher off-target lipophilic binding, and increased downstream optimization costs.
The incorporation of the 1,1-dioxothiolane core drastically alters the partition coefficient of the molecule. 1,1-dioxothiolane-3-carboxylic acid exhibits a predicted LogP of approximately 0.58, whereas its carbocyclic counterpart, cyclopentanecarboxylic acid, has a LogP of ~1.5 . This represents nearly a full log unit reduction in lipophilicity compared to standard carbocycles, aligning with broader trends where cyclic sulfones consistently demonstrate lower lipophilicity than their corresponding tetrahydrothiophene (THT) or ether analogs [1].
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | LogP ~ 0.58 |
| Comparator Or Baseline | Cyclopentanecarboxylic acid (LogP ~ 1.5) |
| Quantified Difference | ~0.9 log unit reduction in lipophilicity |
| Conditions | Standard octanol-water partition modeling |
Lowering LogP directly improves aqueous solubility and reduces non-specific lipophilic binding, which is critical for optimizing the bioavailability of pharmaceutical candidates.
The strong electron-withdrawing nature of the adjacent sulfone group significantly increases the acidity of the carboxylic acid. 1,1-dioxothiolane-3-carboxylic acid has a predicted pKa of 3.50 ± 0.20, compared to cyclopentanecarboxylic acid (pKa ~4.99) and tetrahydrofuran-3-carboxylic acid (pKa ~4.4) . This inductive effect makes the target compound substantially more acidic than its unoxidized or carbocyclic counterparts.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | pKa = 3.50 ± 0.20 |
| Comparator Or Baseline | Cyclopentanecarboxylic acid (pKa = 4.99) |
| Quantified Difference | ~1.5 unit decrease in pKa (approx. 30-fold higher acidity) |
| Conditions | Aqueous solution at standard temperature |
The lower pKa alters the ionization state at physiological pH and can influence the activation kinetics during amide coupling reactions in library synthesis.
Unlike tetrahydrothiophene-3-carboxylic acid, which undergoes rapid in vivo and in vitro oxidation to sulfoxides and sulfones via cytochrome P450 enzymes, 1,1-dioxothiolane-3-carboxylic acid contains sulfur in its highest oxidation state (+6) [1]. This structural feature confers complete resistance to further S-oxidation, bypassing the sequential metabolic degradation observed in unoxidized thiolanes.
| Evidence Dimension | Susceptibility to S-Oxidation |
| Target Compound Data | 100% stable against S-oxidation |
| Comparator Or Baseline | Tetrahydrothiophene-3-carboxylic acid (highly susceptible to CYP-mediated oxidation) |
| Quantified Difference | Elimination of S-oxidation metabolic liability |
| Conditions | In vitro liver microsome stability assays / Oxidative stress conditions |
Procuring the pre-oxidized sulfone prevents unpredictable pharmacokinetic shifts and reactive metabolite formation during downstream drug development.
Due to its low LogP and strong H-bond accepting properties, this compound is the optimal choice for replacing lipophilic cyclopentyl or metabolically unstable tetrahydrofuranyl rings in drug candidates. It is heavily utilized in the synthesis of kinase inhibitors and antiviral agents to improve aqueous solubility and target binding affinity .
The rigid five-membered ring precisely orients the sulfone oxygen atoms for interaction with biological targets. It serves as a direct precursor for amidation, allowing the rapid generation of libraries containing the cyclic sulfone motif, which reduces the entropic penalty of binding compared to acyclic sulfones .
Beyond pharmaceuticals, the compound is used as a functional monomer or end-capping agent in polymer science. The integration of the highly polar sulfolane moiety enhances the thermal stability, chemical resistance, and metal-adhesion properties of advanced resins and coatings .
Irritant